2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine typically involves the reaction of 2-bromoethanol with 4-hydroxyphenyl oxazolo[4,5-b]pyridine under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the phenyl oxazolo[4,5-b]pyridine is replaced by the bromoethoxy group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Substitution reactions: The phenyl and oxazolo[4,5-b]pyridine rings can undergo electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation might produce a corresponding sulfoxide or sulfone .
Scientific Research Applications
2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine involves its interaction with biological macromolecules. The compound can bind to DNA, disrupting its replication and transcription processes. Additionally, it may inhibit key enzymes involved in cell division, leading to cell cycle arrest and apoptosis . The molecular targets and pathways involved include DNA polymerase, topoisomerase, and various signaling pathways related to cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)oxazolo[4,5-b]pyridine: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine: Substitution of bromine with chlorine can alter its biological activity and chemical properties.
2-(4-Methoxyphenyl)oxazolo[4,5-b]pyridine: The presence of a methoxy group instead of a bromoethoxy group can significantly change its pharmacokinetic profile.
Uniqueness
2-[4-(2-Bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The bromoethoxy group enhances its reactivity and potential for further functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-[4-(2-bromoethoxy)phenyl]-[1,3]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-7-9-18-11-5-3-10(4-6-11)14-17-13-12(19-14)2-1-8-16-13/h1-6,8H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVGEZHGHDTWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(O2)C3=CC=C(C=C3)OCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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